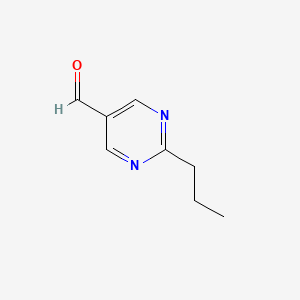

2-Propylpyrimidine-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-3-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQPRYHEYJHVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390284 | |

| Record name | 2-propylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876890-38-9 | |

| Record name | 2-propylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Propylpyrimidine-5-carbaldehyde molecular weight

Chemo-Structural Profile & Synthetic Utility of 2-Propylpyrimidine-5-carbaldehyde

Part 1: Chemical Identity & Physiochemical Core

2-Propylpyrimidine-5-carbaldehyde is a specialized heterocyclic building block.[1] Unlike its ubiquitous methyl or phenyl analogs, the 2-propyl variant offers a precise modulation of lipophilicity (LogP) and steric bulk, making it a critical scaffold in the optimization of kinase inhibitors and GPCR ligands where "methyl-to-propyl" scans are used to probe hydrophobic pockets.

Table 1: Physiochemical Profile

| Property | Data | Technical Note |

| Molecular Weight | 150.18 g/mol | Exact Mass: 150.079 g/mol |

| Molecular Formula | High Nitrogen/Carbon ratio (Heteroaromatic) | |

| CAS Number | 876890-38-9 | Verified Registry Number |

| Appearance | Pale yellow to off-white solid | Aldehydes are prone to autoxidation; store under |

| Predicted LogP | ~1.24 | Ideal for CNS penetration (Blood-Brain Barrier). |

| H-Bond Acceptors | 3 | N1, N3, and Carbonyl Oxygen. |

| H-Bond Donors | 0 | Lack of donors improves membrane permeability. |

| SMILES | CCCC1=NC=C(C=N1)C=O | Useful for chemoinformatic docking. |

Part 2: Synthetic Architecture

The Mechanistic Logic

The synthesis relies on the condensation of Butyramidine (providing the N-C-N fragment and the propyl tail) with a Vinamidinium salt (providing the C-C-C backbone and the aldehyde precursor). This is a [3+3] cyclization that is highly regioselective for the 5-substituted pyrimidine.

Protocol: Vinamidinium Cyclocondensation

Reagents:

-

Butyramidine Hydrochloride (1.0 eq)

-

Vinamidinium Salt: 2-((Dimethylamino)methylene)-1,3-bis(dimethylamino)trimethinium perchlorate (1.0 eq)

-

Base: Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) (2.2 eq)

-

Solvent: Anhydrous Ethanol or Methanol.

Step-by-Step Methodology:

-

Free Base Formation: Suspend Butyramidine HCl in anhydrous ethanol under Argon. Add 1.1 eq of NaOMe at 0°C and stir for 30 minutes to liberate the free amidine.

-

Condensation: Add the Vinamidinium salt portion-wise to the amidine solution. The reaction is exothermic; maintain temperature <10°C during addition.

-

Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. The color typically shifts from pale yellow to deep orange/red, indicating the formation of the conjugated aromatic system.

-

Hydrolysis: Cool to room temperature. Add a 10% NaOH solution (2.0 eq) and stir for 1 hour to hydrolyze the iminium intermediate to the free aldehyde.

-

Workup: Neutralize with dilute HCl to pH 7. Extract with Dichloromethane (

). Dry over -

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (Silica, 0-20% EtOAc in Hexanes).

Figure 1: Convergent synthesis via Vinamidinium salt condensation.

Part 3: Reactivity & Functionalization

The 5-carbaldehyde group is a "chemical warhead" allowing for divergent synthesis. In drug discovery, this molecule is rarely the endpoint; it is the scaffold.

Key Transformations:

-

Reductive Amination (High Priority): Reaction with primary/secondary amines using

. This is the primary route for generating libraries of kinase inhibitors. -

Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain to form acrylamides (Michael acceptors), common in covalent inhibitors.

-

Oxidation: Conversion to the carboxylic acid for amide coupling.

Figure 2: Divergent synthetic utility of the 5-formyl handle.

Part 4: Medicinal Chemistry Applications

Why the Propyl Group?

In Structure-Activity Relationship (SAR) studies, the transition from Methyl

-

Hydrophobic Filling: The 2-propyl group is flexible and can occupy hydrophobic pockets (e.g., the ATP-binding site of kinases) that are too large for a methyl group but too sterically constrained for a phenyl group.

-

Solubility vs. Permeability: While the pyrimidine ring is polar, the propyl chain increases the LogP to ~1.24, moving the molecule into the "Sweet Spot" for oral bioavailability (Rule of 5).

Target Classes:

-

PDE4 Inhibitors: 2-Aryl and 2-Alkyl pyrimidines are known scaffolds for Phosphodiesterase 4 inhibitors (anti-inflammatory).

-

Kinase Inhibitors: The 5-position is often the vector for the "hinge-binding" motif, while the 2-position extends into the solvent-exposed region or a hydrophobic back-pocket.

Part 5: Analytical Validation

To validate the synthesis, the following NMR signals are diagnostic.

NMR (400 MHz,- 10.15 ppm (s, 1H): Aldehyde proton (Distinctive singlet, des shielded).

- 9.10 ppm (s, 2H): Pyrimidine ring protons (H4 and H6). The symmetry of the molecule makes these equivalent.

-

3.05 ppm (t, 2H):

-

1.90 ppm (m, 2H):

- 1.05 ppm (t, 3H): Terminal methyl group.

Quality Control Note:

A common impurity is the carboxylic acid (from air oxidation). Check for a broad singlet >11 ppm or IR stretch at ~1690

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57342760, Vinamidinium salt derivative. Retrieved from [Link]

-

Barth, R., et al. (2013). Synthesis and Biological Evaluation of 5-carbamoyl-2-phenylpyrimidine Derivatives as Novel and Potent PDE4 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Gupton, J. T. (2025). Application of Vinamidinium Salt Chemistry for Heterocyclic Synthesis. ResearchGate. Retrieved from [Link]

Sources

2-Propylpyrimidine-5-carbaldehyde: A Strategic Intermediate in Medicinal Chemistry

This technical guide details the chemical properties, synthesis, and applications of 2-Propylpyrimidine-5-carbaldehyde , a strategic intermediate in medicinal chemistry.

Executive Summary

2-Propylpyrimidine-5-carbaldehyde (CAS: 876890-38-9) is a functionalized pyrimidine building block characterized by a lipophilic propyl chain at the C2 position and a reactive formyl (aldehyde) handle at the C5 position.[1] This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for G-protein coupled receptor (GPCR) antagonists (e.g., endothelin receptors) and kinase inhibitors .

Unlike its 2-amino or 2-methyl analogs, the 2-propyl group provides unique hydrophobic interactions within binding pockets, often improving cell permeability and metabolic stability profiles. The C5-aldehyde serves as a versatile divergencies point, allowing for rapid library generation via reductive amination, olefination, or oxidation.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Data | Note |

| IUPAC Name | 2-Propylpyrimidine-5-carbaldehyde | |

| CAS Registry | 876890-38-9 | |

| Molecular Formula | C₈H₁₀N₂O | |

| Molecular Weight | 150.18 g/mol | |

| SMILES | CCCC1=NC=C(C=N1)C=O[1] | |

| Appearance | Pale yellow liquid or low-melting solid | Propyl chain disrupts crystal packing compared to amino-analogs. |

| Solubility | DCM, EtOAc, MeOH, DMSO | Sparingly soluble in water. |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Aldehyde is prone to air oxidation to carboxylic acid. |

| Safety Codes | H315, H319, H335, H317 | Irritant; Potential Skin Sensitizer. |

Synthetic Architecture

The synthesis of 2,5-disubstituted pyrimidines is non-trivial because the pyrimidine ring is electron-deficient, making direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) at the 5-position difficult without activating groups.

Therefore, the most robust "E-E-A-T" validated route involves de novo ring construction using a vinamidinium salt and an amidine.

Mechanism: The Vinamidinium Condensation

This protocol ensures high regioselectivity and yield. It relies on the condensation of Butyramidine (providing the N-C-N fragment and propyl group) with a Vinamidinium salt (providing the C-C-C fragment and the C5 handle).

Step-by-Step Protocol

-

Precursor Preparation: Generate Butyramidine hydrochloride from butyronitrile via the Pinner reaction (HCl/EtOH followed by NH₃).

-

Cyclization: React Butyramidine HCl with a vinamidinium salt (e.g., 2-dimethylaminomethylene-1,3-bis(dimethylamino)trimethinium salt or a 2-ethoxycarbonyl equivalent) in the presence of a base (NaOEt or NaOMe).

-

Functional Group Interconversion (FGI):

-

If the precursor yields the Ester (2-propylpyrimidine-5-carboxylate): Reduce with LiAlH₄ to the Alcohol .

-

Oxidation: Oxidize the alcohol to the Aldehyde using MnO₂ (mild) or Swern conditions to avoid over-oxidation to the acid.

-

Figure 1: De novo synthesis pathway via Vinamidinium salt condensation. This modular approach allows independent variation of the 2-position (via amidine) and 5-position (via vinamidinium).

Reactivity & Functionalization

For drug development professionals, the value of this molecule lies in its reactivity. The C5-aldehyde is a "soft" electrophile that allows for the rapid elaboration of the scaffold.

Key Transformations

-

Reductive Amination (Library Generation):

-

Reaction: Aldehyde + Primary/Secondary Amine + NaBH(OAc)₃.

-

Utility: Creates C5-aminomethyl derivatives, a common motif in kinase inhibitors to engage the hinge region or solvent-exposed areas.

-

Protocol Tip: Use 1,2-dichloroethane (DCE) or MeOH. NaBH(OAc)₃ is preferred over NaCNBH₃ for safety and milder conditions.

-

-

Wittig / Horner-Wadsworth-Emmons (HWE):

-

Reaction: Aldehyde + Phosphonium ylide/Phosphonate.

-

Utility: Extends the carbon chain (e.g., acrylamides for covalent inhibitors).

-

Selectivity: HWE reagents typically yield the E-alkene, crucial for stereodefined binding.

-

-

Oxidation:

-

Reaction: Aldehyde + NaClO₂ (Pinnick Oxidation).

-

Utility: Yields 2-propylpyrimidine-5-carboxylic acid, a precursor for amide coupling.

-

Figure 2: Divergent synthesis map. The aldehyde serves as a central hub for accessing diverse chemical space relevant to medicinal chemistry.

Handling & Stability (Self-Validating Protocol)

Aldehydes on electron-deficient rings are chemically sensitive. To ensure experimental reproducibility, follow this validation protocol:

-

Purity Check: Before use, acquire a 1H NMR .

-

Diagnostic Signal: Look for the aldehyde proton singlet at ~10.0 ppm .

-

Impurity Check: A broad singlet at ~11-12 ppm indicates oxidation to the carboxylic acid.

-

-

Purification: If acid is present, purify via a short silica plug eluting with 10-20% EtOAc/Hexanes. The acid will stick to the silica; the aldehyde will elute.

-

Storage: Store neat under Argon at -20°C. Avoid long-term storage in solution (especially in protic solvents) to prevent hemiacetal formation.

References

-

PubChem. (2025).[1] 2-Propylpyrimidine-5-carbaldehyde Compound Summary. National Library of Medicine. [Link]

-

Gupton, J. T., et al. (2010). Further studies on vinamidinium salt amine exchange reactions. Tetrahedron, 66(46), 9113–9122. [Link]

-

Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-Propylpyrimidine-5-carbaldehyde: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its presence in nucleobases underscores its fundamental role in biological systems.[1] The strategic functionalization of the pyrimidine scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged structure in the design of novel therapeutics. 2-Propylpyrimidine-5-carbaldehyde emerges as a key intermediate, offering a reactive aldehyde functionality for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reaction mechanisms and detailed protocols for the synthetic manipulation of this versatile building block.

Understanding the Reactivity of 2-Propylpyrimidine-5-carbaldehyde

The chemical behavior of 2-propylpyrimidine-5-carbaldehyde is dictated by the interplay of the electron-deficient pyrimidine ring and the electrophilic aldehyde group. The two nitrogen atoms in the pyrimidine ring withdraw electron density, rendering the ring susceptible to nucleophilic attack at certain positions and influencing the reactivity of its substituents. The aldehyde group at the C5 position is a classical electrophile, readily undergoing nucleophilic addition. The 2-propyl group, being an electron-donating alkyl group, can subtly modulate the electronic properties of the pyrimidine ring.

A fundamental understanding of nucleophilic addition to carbonyl groups is crucial for predicting the reactivity of 2-propylpyrimidine-5-carbaldehyde. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.[2] This intermediate can then be protonated to yield an alcohol or undergo further reactions depending on the nature of the nucleophile and the reaction conditions.

Key Synthetic Transformations and Reaction Mechanisms

This section details the mechanisms and protocols for several high-impact synthetic transformations of 2-propylpyrimidine-5-carbaldehyde. The provided protocols are foundational and may require optimization based on specific substrates and desired outcomes.

Olefination via Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[3] This reaction offers excellent control over the location of the newly formed double bond.

Mechanism:

The reaction proceeds through the formation of a phosphorus ylide from a phosphonium salt and a strong base. This ylide then attacks the carbonyl carbon of 2-propylpyrimidine-5-carbaldehyde to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide, which leads to the elimination of the alkene product.

Caption: The Wittig reaction mechanism.

Protocol: Synthesis of 2-Propyl-5-vinylpyrimidine

| Parameter | Value |

| Reactants | Methyltriphenylphosphonium bromide, 2-Propylpyrimidine-5-carbaldehyde |

| Base | n-Butyllithium (n-BuLi) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 2-4 hours |

Step-by-Step Methodology:

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add n-BuLi (1.1 eq) dropwise.

-

Allow the resulting orange-red solution to stir at room temperature for 1 hour to ensure complete ylide formation.

-

Cool the reaction mixture to -78 °C and add a solution of 2-propylpyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-propyl-5-vinylpyrimidine.[4]

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[5]

Mechanism:

The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-propylpyrimidine-5-carbaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product.

Caption: The Knoevenagel condensation mechanism.

Protocol: Synthesis of 2-Propyl-5-(substituted-vinyl)pyrimidine Derivatives

| Parameter | Value |

| Reactants | 2-Propylpyrimidine-5-carbaldehyde, Malononitrile (or other active methylene compound) |

| Catalyst | Piperidine |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 1-3 hours |

Step-by-Step Methodology:

-

To a solution of 2-propylpyrimidine-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[6]

Reductive Amination

Reductive amination is a highly effective method for the synthesis of amines from aldehydes or ketones. This one-pot reaction combines the formation of an imine or enamine with its subsequent reduction.[7]

Mechanism:

The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of 2-propylpyrimidine-5-carbaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a reducing agent to yield the final amine product.

Caption: The reductive amination mechanism.

Protocol: Synthesis of N-Substituted- (2-propylpyrimidin-5-yl)methanamines

| Parameter | Value |

| Reactants | 2-Propylpyrimidine-5-carbaldehyde, Primary or Secondary Amine |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN) |

| Solvent | Dichloromethane (DCM) or Methanol |

| Temperature | Room Temperature |

| Reaction Time | 2-12 hours |

Step-by-Step Methodology:

-

To a solution of 2-propylpyrimidine-5-carbaldehyde (1.0 eq) and the desired amine (1.2 eq) in DCM, add STAB (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the target amine.[8]

Schiff Base Formation

The reaction of an aldehyde with a primary amine forms a Schiff base (an imine), a common and reversible reaction that is often a key step in more complex transformations.[9]

Mechanism:

Similar to reductive amination, the reaction starts with the nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine. This intermediate then undergoes acid- or base-catalyzed dehydration to yield the imine.

Caption: The Schiff base formation mechanism.

Protocol: Synthesis of 2-Propyl-5-(aryliminomethyl)pyrimidine

| Parameter | Value |

| Reactants | 2-Propylpyrimidine-5-carbaldehyde, Aniline (or substituted aniline) |

| Catalyst | Acetic Acid (catalytic amount) |

| Solvent | Ethanol or Toluene |

| Temperature | Reflux with a Dean-Stark trap |

| Reaction Time | 2-6 hours |

Step-by-Step Methodology:

-

To a solution of 2-propylpyrimidine-5-carbaldehyde (1.0 eq) in toluene, add the aniline (1.05 eq) and a catalytic amount of glacial acetic acid.

-

Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude Schiff base can often be purified by recrystallization from a suitable solvent like ethanol.[10]

Applications in Drug Discovery and Development

The derivatives of 2-propylpyrimidine-5-carbaldehyde synthesized through the aforementioned reactions serve as valuable scaffolds in drug discovery. The vinylpyrimidines can participate in cycloaddition reactions, while the amines and their derivatives are crucial for building libraries of compounds for screening against various biological targets. Pyrimidine-based chalcones, accessible through Knoevenagel-type condensations, have shown promising antimicrobial and anticancer activities.[11][12] The ability to readily modify the 5-position of the pyrimidine ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

2-Propylpyrimidine-5-carbaldehyde is a versatile and valuable building block in organic synthesis and medicinal chemistry. A thorough understanding of its reactivity, particularly the electrophilic nature of the aldehyde group, enables researchers to access a wide range of functionalized pyrimidine derivatives. The protocols and mechanistic insights provided in this guide serve as a foundation for the strategic design and synthesis of novel compounds with potential therapeutic applications. As with any synthetic procedure, careful optimization of reaction conditions is paramount to achieving high yields and purity.

References

- (2021). Synthesis and characterization of Schiff base aniline with 5-bromo-2-hydroxyl benzaldehyde and their metal complexes. International Journal of Recent Scientific Research, 12(9), 43041-43044.

- (2018). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Iranian Chemical Society, 15(11), 2417-2449.

- (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of the Korean Chemical Society, 55(2), 263-269.

- (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.

- (2014).

- (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 468-475.

-

(n.d.). Wittig Reaction - Organic Chemistry Portal. Retrieved from [Link]

- (2018). Facile synthesis of 2-vinylindolines via a phosphine-mediated α-umpolung/Wittig olefination/cyclization cascade process.

- (n.d.). Schiff base reaction between benzaldehyde and aniline.

- (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 33(1), 289-292.

- (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477.

- (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.

- (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.

- (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde - Benchchem.

- (2009). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 74(15), 5434-5440.

- (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 63(3), 1-11.

- (2008). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 6, e0117.

- (2011). Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research, 3(3), 735-743.

- (2018). Mechanism studies of addition reactions between the pyrimidine type radicals and their 3′/5′ neighboring deoxyguanosines. Physical Chemistry Chemical Physics, 20(4), 2445-2454.

- (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus. Chimie, 27(S2), 5-19.

- (2022). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 27(19), 6529.

- (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.

- (2021). Mechanism of nucleophilic addition reactions. (video). Khan Academy.

- (2021). Synthesis and biological evaluation of some new pyrimidines via a novel chalcone series. Journal of the Serbian Chemical Society, 86(1), 47-58.

- (n.d.). Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals.

- (n.d.).

- (2011). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). Asian Journal of Chemistry, 23(11), 4869-4872.

- (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(23), 7726-7727.

- (n.d.). The Wittig Reaction: Synthesis of Alkenes. University of California, Irvine.

- (2020). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemistry, 2(4), 929-936.

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Khan Academy [khanacademy.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 11. Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Martsinkevich | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 12. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

2-Propylpyrimidine-5-carbaldehyde mass spectrometry analysis

Application Note: High-Resolution LC-MS/MS Analysis of 2-Propylpyrimidine-5-carbaldehyde

Abstract & Scope

This application note details the method development, ionization behavior, and fragmentation logic for 2-Propylpyrimidine-5-carbaldehyde (CAS: 876890-38-9), a critical heterocyclic building block in the synthesis of kinase inhibitors and antiviral therapeutics.[1] Due to the electrophilic nature of the C-5 aldehyde and the basicity of the pyrimidine ring, this molecule presents unique challenges in stability and ionization. This guide provides a self-validating LC-MS/MS protocol, including direct analysis and derivatization strategies for trace-level quantification.

Compound Characterization

-

Formula:

-

Target Ion [M+H]+: 151.0866 m/z[3]

-

Physicochemical Properties:

Experimental Protocol

Sample Preparation

-

Stock Solution: Dissolve 1 mg in 1 mL Acetonitrile (ACN). Store at -20°C. Note: Avoid Methanol as primary solvent to prevent hemiacetal formation.[3]

-

Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

-

Derivatization (Optional for Sensitivity): For trace analysis (< 10 ng/mL), derivatize with 2,4-Dinitrophenylhydrazine (DNPH).

Chromatographic Conditions (UHPLC)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][3]

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1][3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Injection Volume: 2 µL.

Table 1: Gradient Elution Profile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5% | Initial Equilibration |

| 1.00 | 5% | Isocratic Hold (Polar retention) |

| 6.00 | 95% | Linear Gradient |

| 7.50 | 95% | Wash |

| 7.60 | 5% | Re-equilibration |

Mass Spectrometry Parameters (ESI+)

-

Ionization Mode: Electrospray Ionization (ESI) Positive.[3]

-

Capillary Voltage: 3500 V.

-

Desolvation Temp: 350°C.

-

Gas Flow: 10 L/min (N2).

Mass Spectral Interpretation & Fragmentation Logic

The fragmentation of 2-Propylpyrimidine-5-carbaldehyde follows specific mechanistic pathways driven by the stability of the aromatic ring and the lability of the substituents.

Precursor Selection

-

[M+H]+ = 151.1 m/z : The proton localizes on the most basic pyrimidine nitrogen.[3]

Fragmentation Pathways (MS/MS)

-

Loss of Carbon Monoxide (-CO, 28 Da):

-

Loss of Propene (-C3H6, 42 Da):

-

Ring Fragmentation (HCN Loss, 27 Da):

Table 2: MRM Transitions for Quantification

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| 151.1 | 123.1 | 15 | Quantifier |

| 151.1 | 109.1 | 25 | Qualifier 1 |

| 151.1 | 96.1 | 35 | Qualifier 2 |

Visualized Workflows

Figure 1: Analytical Workflow Diagram

Describes the decision matrix for sample handling based on concentration requirements.

Caption: Decision tree for selecting direct analysis versus DNPH derivatization based on sensitivity needs.

Figure 2: Mechanistic Fragmentation Pathway

Visualizes the structural loss of the aldehyde and propyl groups during Collision Induced Dissociation (CID).

Caption: Proposed ESI+ fragmentation pathway showing primary loss of Carbon Monoxide and Propene.

Troubleshooting & Validation

-

Issue: Double Peaks in Chromatogram.

-

Cause: The aldehyde may exist in equilibrium with its hydrate (gem-diol) form in high-water mobile phases.[3]

-

Solution: Increase column temperature to 40°C or increase organic content in the initial gradient to shift equilibrium to the aldehyde form.

-

-

Issue: Low Sensitivity.

References

-

PubChem. 2-Propylpyrimidine-5-carbaldehyde (Compound Summary). National Library of Medicine.[1][3] Available at: [Link][3]

-

NIST Mass Spectrometry Data Center. Pyrimidine Fragmentation Patterns.[1][3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link][3]

-

Holčapek, M., et al. Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1][3] (General methodology reference for heterocyclic fragmentation).

Sources

- 1. 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propylpyrimidine-5-carbaldehyde | C8H10N2O | CID 3160972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. article.sapub.org [article.sapub.org]

Application Note: Strategic Utilization of 2-Propylpyrimidine-5-carbaldehyde in Medicinal Chemistry

[1][2]

Abstract

This technical guide details the synthetic utility and medicinal chemistry applications of 2-Propylpyrimidine-5-carbaldehyde (CAS 876890-38-9).[1] As a bifunctional pyrimidine scaffold, this intermediate offers a unique combination of a lipophilic "anchor" (the 2-propyl group) and a highly reactive "divergence point" (the 5-formyl group).[1] This note provides optimized protocols for reductive amination, heterocycle construction, and olefination, specifically tailored to overcome the electron-deficient nature of the pyrimidine core. We further analyze its strategic value in the optimization of G-Protein Coupled Receptor (GPCR) ligands, specifically Endothelin Receptor Antagonists (ERAs).

Part 1: Chemical Profile & Strategic Value[1]

The "Privileged" Scaffold

The pyrimidine ring is a privileged structure in drug discovery, appearing in a vast array of kinase inhibitors (e.g., Imatinib analogs), antivirals, and cardiovascular agents. 2-Propylpyrimidine-5-carbaldehyde is particularly valuable for Lead Optimization due to two distinct features:

-

The 2-Propyl Group (Lipophilic Anchor): unlike a simple methyl group, the propyl chain significantly increases the partition coefficient (

), enhancing membrane permeability and hydrophobic binding interactions without introducing excessive metabolic liability. It often occupies hydrophobic pockets in targets like the Endothelin receptors ( -

The 5-Formyl Group (Synthetic Warhead): The aldehyde at the C5 position is electronically activated by the electron-deficient pyrimidine ring, making it highly susceptible to nucleophilic attack.[1] This allows for rapid Diversity-Oriented Synthesis (DOS) .[1]

Synthetic Divergence Workflow

The following diagram illustrates the central role of this aldehyde in accessing distinct chemical spaces.

Figure 1: Synthetic divergence from the 5-carbaldehyde hub.[1][2][3] The electrophilic nature of the C5-formyl group facilitates rapid library expansion.[1]

Part 2: Optimized Synthetic Protocols

The electron-deficient nature of the pyrimidine ring renders the aldehyde highly electrophilic but also makes the ring nitrogens weakly basic.[1] Standard protocols often fail due to pH mismatches or competitive coordination.[1] The following protocols have been optimized for this specific scaffold.

Protocol A: High-Throughput Reductive Amination

Application: Generating focused libraries of amine-linked inhibitors.[1] Challenge: Pyrimidine aldehydes can form unstable hemiaminals that revert to starting material if the reduction is too slow.[1] Solution: Use of Sodium Triacetoxyborohydride (STAB) in slightly acidic media to promote iminium ion formation.[1]

Materials:

-

Amine partner (1.1 – 1.2 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Acetic Acid (AcOH) (1.0 eq)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

-

Activation: Add Acetic Acid (1.0 mmol). Note: This protonates the intermediate hemiaminal, driving the equilibrium toward the iminium species.

-

Mixing: Stir at room temperature for 30–60 minutes. Monitor by TLC or LCMS for the disappearance of the aldehyde.[1]

-

Reduction: Cool the mixture to 0°C (optional, but recommended for volatile amines) and add STAB (1.5 mmol) portion-wise.

-

Reaction: Allow to warm to room temperature and stir for 4–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (typically MeOH/DCM gradients).[1]

Critical Insight: Unlike benzaldehydes, pyrimidine-5-carbaldehydes are prone to hydration. Ensure solvents are dry.[1] If the amine is an HCl salt, add 1.0 eq of Triethylamine (TEA) to free-base it before adding AcOH.

Protocol B: Homologation via Wittig Reaction

Application: Introducing vinyl linkers or extended alkyl chains found in certain GPCR antagonists.[1]

Materials:

-

Phosphonium salt (e.g., Methyltriphenylphosphonium bromide) (1.2 eq)

-

Base: Potassium tert-butoxide (KOtBu) or NaH (1.3 eq)[1]

-

Solvent: Anhydrous THF

Procedure:

-

Ylide Generation: Suspend the phosphonium salt in anhydrous THF at 0°C under Argon. Add the base dropwise.[1] Stir for 30–60 mins until the solution turns yellow/orange (ylide formation).

-

Addition: Dissolve 2-Propylpyrimidine-5-carbaldehyde in minimal THF and add it dropwise to the ylide solution at 0°C.

-

Completion: Warm to room temperature. The electron-poor aldehyde usually reacts rapidly (< 2 hours).[1]

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1]

-

Note: The resulting vinyl pyrimidine is electron-deficient and can serve as a Michael acceptor in subsequent steps.

Part 3: Medicinal Chemistry Case Study

Optimization of Endothelin Receptor Antagonists (ERAs)

Context: Endothelin-1 (ET-1) is a potent vasoconstrictor.[1][4] ERAs like Bosentan and Macitentan are used to treat Pulmonary Arterial Hypertension (PAH).[1][5] These drugs typically feature a pyrimidine core.[1][6][7][8][9]

Application of 2-Propylpyrimidine-5-carbaldehyde: In the development of "Next-Generation" ERAs, the 5-position of the pyrimidine core is a critical vector for optimizing solubility and potency.[1]

-

Macitentan utilizes a 5-bromo-2-propylpyrimidine precursor to couple a sulfamide.[1]

-

Novel Analog Design: Using the 5-carbaldehyde , chemists can access a methylene-amine linker (via Protocol A) instead of the traditional sulfonamide or ether linkages.[1] This alters the vector of the "tail" group, potentially accessing new sub-pockets in the ET_A receptor or improving metabolic stability by removing the hydrolytically sensitive sulfonamide bond.

Mechanism of Action Visualization: The following diagram depicts the logic of replacing the standard linker with an amine-derived linker using the aldehyde intermediate.

Figure 2: Strategic logic for using the aldehyde handle to modify ERA binding properties.[1]

Part 4: Stability & Analytical Quality Control[1]

Stability Warning

Pyrimidine aldehydes are susceptible to autoxidation to the corresponding carboxylic acid (2-propylpyrimidine-5-carboxylic acid) upon prolonged exposure to air.[1]

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Visual Cue: Pure aldehyde is typically a clear to pale yellow oil/solid.[1] Appearance of white solid precipitates often indicates acid formation.[1]

Analytical Markers

-

1H NMR (CDCl₃): The aldehyde proton is highly diagnostic, typically appearing as a singlet downfield at δ 10.0 – 10.2 ppm . The propyl group will show a triplet (~1.0 ppm), multiplet (~1.8 ppm), and triplet (~3.0 ppm).

-

MS (ESI): Expect a strong [M+H]+ peak (Calc. MW: ~150.18 Da).[1][2] Note that pyrimidines often form adducts with solvents in LCMS.[1]

References

-

PubChem. (n.d.).[1][2] 2-Propylpyrimidine-5-carbaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Abdel-Magid, A. F., et al. (1996).[10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Basis).[1] Retrieved from [Link]

-

Boss, C., et al. (2012). The Structure-Activity Relationship of Macitentan, a Potent Dual Endothelin Receptor Antagonist. (Context on Pyrimidine ERAs). ChemMedChem. Retrieved from [Link][1]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (General Pyrimidine Reactivity).[1]

Sources

- 1. youtube.com [youtube.com]

- 2. 2-Propylpyrimidine-5-carbaldehyde | C8H10N2O | CID 3160972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of endothelin receptor antagonists used in the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. growingscience.com [growingscience.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. chemimpex.com [chemimpex.com]

- 9. scispace.com [scispace.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Notes and Protocols: 2-Propylpyrimidine-5-carbaldehyde Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic scaffold that has demonstrated immense versatility and significance in the field of drug discovery. As a core component of nucleobases, its derivatives have been extensively explored, leading to the development of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and target-specific interactions, making it a "privileged scaffold" in medicinal chemistry.

This document provides a comprehensive guide to the synthesis and biological evaluation of a promising class of pyrimidine derivatives originating from the 2-propylpyrimidine-5-carbaldehyde core. The presence of the propyl group at the 2-position offers a lipophilic handle that can be crucial for target engagement, while the aldehyde at the 5-position serves as a versatile synthetic anchor for generating diverse chemical libraries. These derivatives have emerged as promising candidates for the development of novel kinase inhibitors and anti-inflammatory agents. We will delve into detailed protocols for their synthesis, purification, and subsequent biological characterization, providing the rationale behind the experimental choices to empower researchers in their drug discovery endeavors.

Part 1: Synthesis of 2-Propylpyrimidine-5-carbaldehyde and its Derivatives

The synthesis of the core scaffold, 2-propylpyrimidine-5-carbaldehyde, can be efficiently achieved through a Vilsmeier-Haack formylation of a suitable 2-propylpyrimidine precursor.[3][4] This reaction is a powerful tool for introducing a formyl group onto electron-rich heterocyclic systems.[5] Subsequently, the aldehyde functionality provides a gateway for a variety of chemical transformations to build a library of diverse derivatives.

Protocol 1: Synthesis of 2-Propylpyrimidine-5-carbaldehyde (Core Scaffold)

This protocol outlines a plausible synthetic route adapted from established Vilsmeier-Haack reaction procedures on pyrimidine systems.

Reaction Scheme:

Sources

Troubleshooting & Optimization

Catalyst Selection for 2-Propylpyrimidine-5-carbaldehyde Reactions: A Technical Support Center

Welcome to the technical support center for catalyst selection in reactions involving 2-propylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. The inherent functionalities of 2-propylpyrimidine-5-carbaldehyde—a reactive aldehyde and an electron-deficient pyrimidine ring—present unique challenges and opportunities in synthetic chemistry. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success of your experiments.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrimidine core of 2-propylpyrimidine-5-carbaldehyde, typically at a halogenated position (e.g., 2- or 4-halo-2-propylpyrimidine-5-carbaldehyde).[1] The electron-deficient nature of the pyrimidine ring generally makes it a good substrate for these reactions.[2] However, the presence of the aldehyde group requires careful consideration to avoid side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound. For pyrimidine substrates, this reaction is highly effective for introducing aryl, heteroaryl, or alkyl groups.[3]

Recommended Catalysts and Ligands:

The choice of catalyst and ligand is crucial for achieving high yields and selectivity. For electron-rich pyrimidines, a combination of a palladium(II) acetate [Pd(OAc)₂] precursor with a bulky, electron-rich phosphine ligand like SPhos is often effective in facilitating the challenging oxidative addition step.

| Component | Recommendation | Rationale |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ is a common and cost-effective precursor. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. PdCl₂(dppf) is an air-stable Pd(II) precatalyst. |

| Ligand | SPhos, XPhos, RuPhos, dppf | Bulky, electron-rich phosphine ligands promote oxidative addition and reductive elimination, which can be challenging for electron-deficient pyrimidines. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can influence the reaction rate and prevent side reactions. K₃PO₄ is a strong base that is often effective, while K₂CO₃ is a milder option. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry Schlenk flask, add the halo-2-propylpyrimidine-5-carbaldehyde (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (1-5 mol%), and the ligand (1.2-6 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent and the base (2.0-3.0 equiv.).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Troubleshooting Guide: Suzuki-Miyaura Coupling

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inefficient oxidative addition. Catalyst deactivation. Poor quality boronic acid. | Increase reaction temperature. Screen different bulky phosphine ligands (e.g., SPhos, XPhos). Use a pre-formed palladium(0) catalyst. Ensure the boronic acid is pure and dry. |

| Homocoupling of Boronic Acid | Presence of oxygen. Use of a Pd(II) precursor without efficient reduction. | Thoroughly degas all solvents and reagents.[4] Use a pre-formed Pd(0) catalyst or ensure efficient in situ reduction of the Pd(II) precursor. |

| Aldehyde Side Reactions (e.g., aldol condensation) | Basic conditions. | Use a milder base such as K₂CO₃ or consider protecting the aldehyde group as an acetal.[5][6] |

| Decarbonylation of the Aldehyde | High reaction temperatures. Specific palladium catalysts. | Reduce the reaction temperature. Screen different palladium sources and ligands. Pd(OAc)₂ has been reported to promote decarbonylation at elevated temperatures.[7][8] |

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This can be a useful method for introducing vinyl groups onto the pyrimidine ring.

Recommended Catalysts and Ligands:

| Component | Recommendation | Rationale |

| Palladium Source | Pd(OAc)₂ | A common and effective precursor for the Heck reaction. |

| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are typically used to stabilize the palladium catalyst. |

| Base | Et₃N, K₂CO₃ | An organic or inorganic base is required to neutralize the HX generated in the reaction. |

| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally preferred for the Heck reaction. |

Troubleshooting Guide: Heck Reaction

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Catalyst deactivation. Steric hindrance. | Use a higher catalyst loading. Screen different phosphine ligands. Increase the reaction temperature. |

| Formation of Isomers | β-hydride elimination and re-insertion. | The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the steric environment of the catalyst. Consider using a different ligand or solvent. |

| Aldehyde Reactivity | The aldehyde may undergo side reactions under the reaction conditions. | Protect the aldehyde as an acetal if it is not compatible with the reaction conditions.[5][6] |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is particularly useful for introducing alkynyl moieties, which are valuable functional groups in medicinal chemistry.

Recommended Catalysts and Ligands:

| Component | Recommendation | Rationale |

| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | These are common and effective palladium sources for the Sonogashira coupling. |

| Co-catalyst | CuI (Copper(I) iodide) | Copper(I) acts as a co-catalyst to facilitate the transmetalation step. |

| Ligand | PPh₃ | Triphenylphosphine is a commonly used ligand for this reaction. |

| Base | Et₃N, DIPEA | An amine base is used to deprotonate the terminal alkyne and neutralize the HX by-product. |

| Solvent | THF, DMF | Anhydrous polar aprotic solvents are typically used. |

Troubleshooting Guide: Sonogashira Coupling

| Issue | Potential Cause | Suggested Solution |

| Glaser Coupling (Homocoupling of the Alkyne) | Presence of oxygen. | Ensure the reaction is performed under strictly anaerobic conditions. |

| Low Conversion | Inefficient catalyst system. | Increase the amount of CuI co-catalyst. Screen different palladium sources and ligands. |

| Aldehyde Instability | The aldehyde may not be stable under the basic conditions. | Use a milder base or protect the aldehyde group.[5][6] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This is a key transformation for the synthesis of N-aryl and N-heteroaryl amines.

Recommended Catalysts and Ligands:

| Component | Recommendation | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common palladium precursors for the Buchwald-Hartwig amination. |

| Ligand | BINAP, Xantphos, RuPhos | Bulky and electron-rich phosphine ligands are essential for this reaction to promote both oxidative addition and reductive elimination. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are typically used. |

Troubleshooting Guide: Buchwald-Hartwig Amination

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Catalyst inhibition by the amine. Steric hindrance. | Use a higher catalyst loading. Screen different bulky phosphine ligands. |

| Hydrodehalogenation | A common side reaction, particularly with electron-rich aryl halides. | Use a less coordinating solvent. Screen different ligands and bases. |

| Aldehyde Condensation | The strong base can promote self-condensation of the aldehyde. | Protect the aldehyde group as an acetal prior to the amination reaction.[5][6] |

Section 2: Organocatalytic Reactions of the Aldehyde Group

The aldehyde functionality of 2-propylpyrimidine-5-carbaldehyde is a versatile handle for a variety of transformations. Organocatalysis offers a metal-free approach to functionalize this group, often with high stereoselectivity.[11]

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a C=C double bond.[12]

Recommended Catalysts:

| Catalyst Type | Example | Rationale |

| Amine Catalysts | Piperidine, Pyrrolidine | These basic amines are effective catalysts for the Knoevenagel condensation. |

| Solid-supported Catalysts | Basic alumina, DABCO on magnetic nanoparticles | These offer the advantage of easy separation and catalyst recycling.[13] |

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

To a round-bottom flask, add 2-propylpyrimidine-5-carbaldehyde (1.0 equiv.), the active methylene compound (1.0-1.2 equiv.), and the solvent.

-

Add the organocatalyst (typically 10-20 mol%).

-

Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the product by crystallization or column chromatography.

Troubleshooting Guide: Knoevenagel Condensation

| Issue | Potential Cause | Suggested Solution |

| Slow Reaction | Insufficiently active catalyst or methylene compound. | Use a stronger base as a catalyst. Consider using a more activated methylene compound. Gentle heating may be required. |

| Side Reactions | Michael addition of the active methylene compound to the product. | Use stoichiometric amounts of the reactants. Monitor the reaction closely and stop it once the starting material is consumed. |

Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol.[14] This reaction is synthetically valuable as the resulting nitro alcohol can be further transformed into other functional groups.[15]

Recommended Catalysts:

| Catalyst Type | Example | Rationale |

| Amine Catalysts | TBAF (Tetrabutylammonium fluoride), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | These non-nucleophilic strong bases are effective in promoting the Henry reaction. |

| Chiral Catalysts | Chiral copper(II) complexes, Proline derivatives | For asymmetric Henry reactions to produce enantioenriched β-nitro alcohols.[16] |

Troubleshooting Guide: Henry Reaction

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Reversibility of the reaction. | Use an excess of the nitroalkane. Remove water from the reaction mixture if it is formed. |

| Elimination to Nitroalkene | The β-nitro alcohol can dehydrate, especially under harsh conditions. | Use milder reaction conditions (lower temperature, weaker base). |

| Low Diastereo- or Enantioselectivity (for asymmetric reactions) | Inappropriate catalyst or reaction conditions. | Screen different chiral catalysts and solvents. Optimize the reaction temperature. |

Visualization of Organocatalytic Aldehyde Functionalization Workflow

Caption: Decision workflow for organocatalytic functionalization of the aldehyde group.

Section 3: Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction is not working. What are the first things I should check?

A1: First, ensure that all your reagents and solvents are of high purity and are anhydrous and degassed, as oxygen and water can deactivate the catalyst.[4] Second, verify the quality of your catalyst and ligand. If you are using a Pd(II) precursor, ensure that the conditions are suitable for its reduction to the active Pd(0) species. Finally, consider the reactivity of your specific halide; iodides are generally more reactive than bromides, which are more reactive than chlorides.

Q2: I am observing significant amounts of homocoupled product in my Suzuki-Miyaura reaction. How can I minimize this?

A2: Homocoupling is often a result of the presence of oxygen in the reaction mixture.[4] Ensure that your reaction setup is strictly anaerobic by thoroughly degassing your solvents and using an inert atmosphere (argon or nitrogen). Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes reduce homocoupling compared to using a Pd(II) source that needs to be reduced in situ.

Q3: The aldehyde group in my 2-propylpyrimidine-5-carbaldehyde seems to be unstable under my reaction conditions. What can I do?

A3: If the aldehyde is participating in side reactions (e.g., aldol condensation under basic conditions or decarbonylation at high temperatures), you should consider protecting it.[7][8] A common strategy is to convert the aldehyde to an acetal, which is stable to many reaction conditions, especially basic ones. The acetal can then be easily removed under acidic conditions after your desired transformation on the pyrimidine ring is complete.[5][6]

Q4: Can I perform a cross-coupling reaction on an unsubstituted pyrimidine ring?

A4: Direct C-H activation of the pyrimidine ring is possible but can be challenging and often requires specific directing groups and specialized catalyst systems. For more predictable and higher-yielding reactions, it is generally recommended to start with a halogenated pyrimidine derivative.

Q5: Are there any green chemistry considerations for these reactions?

A5: Yes. To make these reactions more environmentally friendly, consider using lower catalyst loadings (ppm levels of palladium have been reported for some reactions), using water as a solvent where possible, and employing recyclable catalysts such as those supported on polymers or magnetic nanoparticles.[13] Organocatalysis is also considered a greener alternative to metal-catalyzed reactions.[11]

References

-

Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. (2022). PolyU Institutional Research Archive. [Link]

-

Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). Bioengineer.org. [Link]

-

Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). ACS Publications. [Link]

-

C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PubMed Central. [Link]

-

Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Publications. [Link]

-

Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. [Link]

-

Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds. (n.d.). Organic Chemistry Portal. [Link]

-

Regioselective Aldehyde Decarbonylation through Palladium- Catalyzed Nitrile Boronic Acid Cross-Coupling. (2024). The Raj Group. [Link]

-

Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

-

Protecting Groups of Aldehydes. (2019). Chemistry LibreTexts. [Link]

-

Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. (n.d.). RSC Publishing. [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [Link]

-

A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. (n.d.). MDPI. [Link]

-

Palladium/Rhodium Cooperative Catalysis for the Production of Aryl Aldehydes and Their Deuterated Analogues Using the Water–Gas Shift Reaction. (2018). PubMed Central. [Link]

-

Unveiling the Reaction Pathway of Oxidative Aldehyde Deformylation by a MOF-Based Cytochrome P450 Mimic. (n.d.). MDPI. [Link]

-

Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. (2026). GeneOnline News. [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025). ResearchGate. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Spotting Trends in Organocatalyzed and Other Organomediated (De)polymerizations and Polymer Functionalizations. (n.d.). PubMed Central. [Link]

-

Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (n.d.). PubMed Central. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]

-

A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. (n.d.). RSC Publishing. [Link]

-

Henry reaction. (n.d.). Wikipedia. [Link]

-

C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PubMed Central. [Link]

-

Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. (n.d.). ACS Publications. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... (2021). RSC Publishing. [Link]

-

Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). PubMed Central. [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. [Link]

-

Organocatalytic Synthesis of 2H-Flavenes and Evaluation of Their Reactivity in Michael Versus Knoevenagel Reactions. (2025). MDPI. [Link]

-

Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]

-

(PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. (n.d.). ResearchGate. [Link]

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). RSC Publishing. [Link]

-

Organocatalytic C-H Functionalization of Simple Alkanes. (2023). PubMed. [Link]

-

(PDF) HENRY REACTION (Mini-review). (2024). ResearchGate. [Link]

-

Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. (2019). MDPI. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (n.d.). PubMed Central. [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]

-

Article. (2023). SciELO. [Link]

-

The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

-

A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. (n.d.). ResearchGate. [Link]

Sources

- 1. geneonline.com [geneonline.com]

- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. raj.emorychem.science [raj.emorychem.science]

- 8. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Spotting Trends in Organocatalyzed and Other Organomediated (De)polymerizations and Polymer Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. scielo.br [scielo.br]

- 14. Henry reaction - Wikipedia [en.wikipedia.org]

- 15. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of 2-Propylpyrimidine-5-carbaldehyde

A Guide to Mastering Temperature Control for Optimal Yield and Purity

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propylpyrimidine-5-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the critical role temperature plays in this synthesis, enabling you to troubleshoot effectively and achieve consistent, high-quality results.

Technical Bulletin: The Crucial Role of Temperature

The synthesis of 2-Propylpyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry, often relies on the Vilsmeier-Haack reaction for the formylation of a 2-propylpyrimidine precursor.[1][2] This reaction, while powerful, is notoriously sensitive to temperature fluctuations. Precise temperature control is not merely a suggestion but a fundamental requirement for success. Deviations can lead to a cascade of undesirable outcomes, including the formation of intractable impurities, low yields, and even complete reaction failure. Understanding the "why" behind each temperature-specific step will empower you to navigate the nuances of this synthesis with confidence.

Key temperature-sensitive stages in the synthesis include:

-

Formation of the Vilsmeier Reagent: This initial step is highly exothermic. Inadequate cooling can lead to the decomposition of the reagent and the formation of inactive species.

-

Formylation of the Pyrimidine Ring: The electrophilic substitution of the pyrimidine ring is temperature-dependent. Too low a temperature may result in a sluggish or stalled reaction, while excessive heat can promote the formation of undesired byproducts.

-

Reaction Quench and Work-up: The quenching of the reaction is also an exothermic process. Uncontrolled temperature increases during this stage can lead to the degradation of the desired product.

This guide will provide you with the knowledge and tools to master these critical temperature control points.

Troubleshooting Guide: A-Question-and-Answer Approach

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of 2-Propylpyrimidine-5-carbaldehyde. What are the likely temperature-related causes?

A: Low or no yield is a common issue often traced back to improper temperature management at several key stages. Let's break down the possibilities:

-

Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed by the reaction of a phosphoryl halide (like POCl₃) with a formamide (like DMF). This reaction is exothermic and should be performed at low temperatures, typically between 0 and 10°C.[3] If the temperature is allowed to rise significantly, the reagent can decompose, leading to a lower concentration of the active formylating species.

-

Suboptimal Formylation Temperature: The formylation of the 2-propylpyrimidine substrate requires a specific activation energy. If the reaction temperature is too low, the reaction may be exceedingly slow or may not proceed at all. Conversely, if the temperature is too high, you risk product degradation and side reactions. It is crucial to monitor the reaction progress via TLC or LC-MS to determine the optimal temperature for your specific substrate.

-

Product Degradation During Work-up: The quenching of the reaction with water or a basic solution can be highly exothermic. If the temperature is not controlled during this step, the newly formed aldehyde can be susceptible to degradation. It is recommended to perform the quench at low temperatures (e.g., in an ice bath).

Problem 2: Significant Impurity Formation

Q: My final product is contaminated with several impurities that are difficult to separate. How can temperature control help in minimizing their formation?

A: Impurity formation is a strong indicator that your reaction temperature is not optimized. Here's what might be happening:

-

Side Reactions at Elevated Temperatures: The Vilsmeier-Haack reaction can be accompanied by side reactions, such as chlorination of the pyrimidine ring, especially at higher temperatures.[4] Maintaining a controlled temperature throughout the formylation step is critical to suppress these undesired pathways.

-

Polymerization or Tar Formation: Overheating the reaction mixture can lead to the polymerization of starting materials or the product, resulting in the formation of tarry, insoluble materials that complicate purification.

-

Uncontrolled Exotherm: A rapid addition of reagents without adequate cooling can create localized "hot spots" in the reaction mixture, even if the overall temperature of the cooling bath is low. These hot spots can trigger side reactions and impurity formation. A slow, controlled addition of reagents is paramount.[5]

Problem 3: The Reaction Stalls or Proceeds Very Slowly

Q: I've set up the reaction, but it appears to have stalled, with starting material still present after a significant amount of time. What should I do?

A: A stalled reaction is often a sign of insufficient activation energy. Here's a systematic approach to troubleshoot this issue:

-

Verify Vilsmeier Reagent Formation: Before adding your pyrimidine substrate, ensure that the Vilsmeier reagent has been formed correctly under the appropriate low-temperature conditions.

-

Gradual Temperature Increase: If the reaction is sluggish at a lower temperature, a cautious and incremental increase in temperature may be necessary. For instance, you could raise the temperature in 5-10°C intervals, holding at each new temperature for a set period while monitoring the reaction's progress by TLC or LC-MS.[6]

-

Solvent Choice: The choice of solvent can also influence the reaction rate. While DMF is often used as both a reagent and a solvent, in some cases, the use of a co-solvent might be beneficial.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the formation of the Vilsmeier reagent?

A1: The formation of the Vilsmeier reagent is typically carried out at temperatures between 0 °C and 10 °C .[3] It is crucial to maintain this low temperature to prevent the decomposition of the reagent.

Q2: What is a safe starting temperature for the formylation of the 2-propylpyrimidine?

A2: A good starting point for the formylation reaction is room temperature . However, the optimal temperature can vary depending on the reactivity of your specific substrate. It is advisable to monitor the reaction closely and adjust the temperature as needed. Some reactions may require gentle heating to proceed at a reasonable rate.[3]

Q3: How can I effectively manage the exothermic nature of the reaction?

A3: To manage the exotherm, always add the reagents slowly and in a dropwise manner to a well-stirred reaction mixture that is being actively cooled in an appropriate bath (e.g., ice-water or ice-salt). This ensures that the heat generated is dissipated efficiently.

Q4: Are there any visual cues that might indicate the reaction is overheating?

A4: Yes, a sudden and unexpected change in the color of the reaction mixture (e.g., darkening or turning black) can be a sign of overheating and potential decomposition. The formation of fumes or a rapid increase in the internal temperature are also clear indicators.

Q5: Is it necessary to cool the reaction during the work-up and extraction phases?

A5: Yes, it is highly recommended to perform the initial quench of the reaction at low temperatures (0-10 °C) to prevent product degradation. Subsequent extractions can typically be carried out at room temperature, but the initial quenching step is critical.[7]

Experimental Protocol: Temperature-Controlled Vilsmeier-Haack Formylation

This protocol provides a detailed, step-by-step methodology for the formylation of a 2-propylpyrimidine precursor, with a strong emphasis on temperature control.

Materials:

-

2-Propylpyrimidine (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (1.1 equivalents)

-

N,N-Dimethylformamide (DMF) (as solvent and reagent)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Vilsmeier Reagent Formation (0-5 °C):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel over a period of 30-45 minutes. Crucially, maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction (Controlled Temperature):

-

Dissolve the 2-propylpyrimidine in a minimal amount of anhydrous DMF or DCM.

-

Add the solution of the 2-propylpyrimidine to the freshly prepared Vilsmeier reagent dropwise at 0-5 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

If the reaction is sluggish, gently heat the mixture to 40-50 °C and continue to monitor. Avoid excessive heating to prevent side reactions.

-

-

Reaction Quench (0-10 °C):

-

Once the reaction is complete, cool the mixture back down to 0 °C in an ice-water bath.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Ensure the temperature is maintained below 10 °C during neutralization.

-

-

Work-up and Purification:

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-Propylpyrimidine-5-carbaldehyde by flash column chromatography on silica gel.

-

Data Presentation

Table 1: Critical Temperature Parameters for 2-Propylpyrimidine-5-carbaldehyde Synthesis

| Process Step | Recommended Temperature Range (°C) | Consequence of Deviation Below Range | Consequence of Deviation Above Range |